(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid
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Overview
Description
(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid is a chiral amino acid derivative with a pyridine ring attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid typically involves the reaction of ®-2-aminopropanoic acid with pyridin-3-ylmethanol under specific conditions. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: (2R)-2-[(Pyridin-3-ylmethyl)amino]propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the amino and carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid: The enantiomer of the compound with similar properties but different biological activity.
2-[(Pyridin-2-ylmethyl)amino]propanoic acid: A structural isomer with the pyridine ring attached at a different position.
2-[(Pyridin-4-ylmethyl)amino]propanoic acid: Another isomer with the pyridine ring attached at the 4-position.
Uniqueness
(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid is unique due to its specific chiral configuration and the position of the pyridine ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2R)-2-(pyridin-3-ylmethylamino)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-7(9(12)13)11-6-8-3-2-4-10-5-8/h2-5,7,11H,6H2,1H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
FXUIIMLZBKKHLE-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NCC1=CN=CC=C1 |
Canonical SMILES |
CC(C(=O)O)NCC1=CN=CC=C1 |
Origin of Product |
United States |
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